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Executive Summary
DNL343 is an investigational, orally available, and central nervous system (CNS) penetrant

small molecule designed to combat neurodegeneration by activating the eukaryotic initiation

factor 2B (eIF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress

Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to

the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis

(ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective

effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS

penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY

ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of

translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-

depth technical guide on the core mechanism of DNL343, supported by preclinical and clinical

data, experimental methodologies, and pathway visualizations.

The Integrated Stress Response (ISR) and its Role
in Neurodegeneration
The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates

protein synthesis to restore homeostasis in response to various stressors, such as protein

misfolding, amino acid deprivation, and viral infections.[3][10]
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Core Pathway:

Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific

cellular stresses.[11][12]

eIF2α Phosphorylation: These kinases converge on a single substrate: the alpha subunit of

eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts eIF2

from a substrate into a potent competitive inhibitor of its dedicated guanine nucleotide

exchange factor (GEF), eIF2B.[11][13]

eIF2B Inhibition: The binding of phosphorylated eIF2 (eIF2-P) to eIF2B sequesters eIF2B,

preventing it from recycling eIF2-GDP to its active, GTP-bound state.[13][14]

Translational Attenuation: The resulting depletion of the active eIF2-GTP-Met-tRNAi ternary

complex leads to a rapid and global attenuation of protein synthesis.[10][13]

Selective Translation: Paradoxically, this general shutdown allows for the preferential

translation of a few specific mRNAs, most notably the transcription factor ATF4 (Activating

Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]

While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is

detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS

and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43

is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR

activity contributes to the formation of TDP-43-containing stress granules, impairs normal

protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]
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Caption: The canonical Integrated Stress Response (ISR) pathway.
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DNL343 Mechanism of Action: Activating eIF2B
DNL343 is a small molecule activator of eIF2B.[1] Its therapeutic hypothesis is that by directly

enhancing the activity of eIF2B, it can overcome the pathological inhibition caused by eIF2-P,

thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]

Molecular Action:

eIF2B Activation: DNL343 binds to eIF2B, stabilizing it in a conformation that enhances its

GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB

(ISR InhiBitor).[11]

Overcoming Inhibition: By potentiating eIF2B, DNL343 effectively lowers the threshold for

ISR activation, meaning a higher concentration of eIF2-P is required to inhibit protein

synthesis. This allows eIF2B to continue recycling eIF2-GDP to eIF2-GTP despite the

presence of cellular stress.

Restoring Homeostasis: The restoration of the eIF2-GTP ternary complex pool leads to the

normalization of global protein synthesis and a reduction in the preferential translation of

ATF4 and its downstream targets (e.g., CHAC1).[6][19]

Neuroprotection: The downstream consequences of ISR inhibition include the dissolution of

stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]
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Caption: DNL343 activates eIF2B to counteract ISR-mediated neurodegeneration.
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Preclinical Evidence
DNL343 has been characterized in a range of in vitro and in vivo models, demonstrating potent

ISR inhibition and neuroprotective effects.

In Vitro Activity
DNL343 effectively inhibits the formation of stress granules induced by cellular stressors.

Assay Cell Line Stressor Endpoint Result Reference

Stress

Granule

Formation

H4 cells
Sodium

Arsenite

Inhibition of

TDP-43(86-

414) positive

stress

granules

IC50 = 13 nM [1]

In Vivo Models
Studies in established mouse models of acute and chronic ISR activation have shown that

DNL343 is neuroprotective.
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Model Dosing Key Findings Reference

Optic Nerve Crush

(ONC)

0-12 mg/kg; i.g.; once

daily

Dose-dependently

inhibited ISR-

dependent transcripts

in the retina.

Prevented

degeneration of retinal

ganglion cells (RGCs)

at doses ≥3 mg/kg.

[3]

eIF2B Loss-of-

Function (LOF)

Mutant Mouse

100 mg/kg; mixed in

food

Restored normal

weight gain. Reduced

elevated ISR

transcripts in the

brain. Reversed

elevated plasma

biomarkers of

neurodegeneration

(NfL) and

neuroinflammation

(GFAP). Prevented

motor dysfunction and

prolonged survival.

[1][3][4]

Experimental Protocols
Stress Granule Formation Assay (In Vitro)

Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.

Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino

acids 86-414) tagged with a fluorescent protein.

Compound Treatment: Cells are pre-incubated with varying concentrations of DNL343 (e.g.,

0-10 µM) for 2 hours.
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Stress Induction: Cellular stress is induced by adding a chemical stressor, such as sodium

arsenite, to the culture medium for 2 hours.

Imaging and Analysis: Cells are fixed and imaged using high-content microscopy. The

formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50

value is calculated as the concentration of DNL343 that inhibits 50% of stress granule

formation compared to vehicle-treated, stressed cells.[1]

Optic Nerve Crush (ONC) Model (In Vivo)

Animal Model: Wild-type mice are used.

Procedure: Under anesthesia, the optic nerve of one eye is surgically exposed and crushed

with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.

Compound Administration: Mice receive once-daily oral gavage administrations of DNL343
or vehicle, starting shortly after the procedure.

Endpoint Analysis: Animals are euthanized at set time points (e.g., 2 or 14 days post-crush).

Retinas are collected for analysis.

Readouts:

Pharmacodynamics: ISR-dependent gene expression (e.g., Atf4, Chac1) is measured via

qPCR.

Neuroprotection: The number of surviving retinal ganglion cells (RGCs) is quantified by

immunohistochemical staining of retinal flat mounts.[3]

Experimental Procedure

Analysis

Wild-Type Mice Optic Nerve Crush
(Unilateral)

Daily Oral Dosing
(DNL343 or Vehicle)

Euthanasia
(Day 2 or 14) Retina Collection

qPCR Analysis
(ISR Gene Expression)
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(RGC Quantification)
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Caption: Experimental workflow for the in vivo Optic Nerve Crush (ONC) model.

Clinical Development and Human
Pharmacodynamics
DNL343 progressed through early-stage clinical trials, which established its safety profile, CNS

distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy

trial.

Pharmacokinetics and CNS Distribution
Phase 1 and 1b studies confirmed that DNL343 has a favorable pharmacokinetic profile for a

CNS drug, supporting once-daily oral dosing.

Parameter
Healthy Volunteers
(Phase 1)

ALS Patients
(Phase 1b)

Reference

Dosing
Single & Multiple

Ascending Doses

Multiple Doses (28

days)
[19][20]

Plasma Half-life 38 - 46 hours

Not explicitly stated,

but consistent with

once-daily dosing

[19][20]

CNS Penetration

(CSF:unbound plasma

ratio)

0.66 - 0.92 1.02 - 1.23 [6][7][20]

Pharmacodynamic Effects (Biomarkers)
Treatment with DNL343 led to a robust, dose-dependent reduction in key biomarkers of ISR

activation in both healthy volunteers and ALS patients.
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Biomarker
Sample
Type

Effect

Healthy
Volunteers
(MAD
Cohorts)

ALS
Patients

Reference

ATF4
Blood cells

(PBMCs)
Attenuation 50 - 73%

Significant

reduction
[19][20][21]

CHAC1
Blood cells

(PBMCs)
Attenuation 66 - 94%

Significant

reduction
[19][20][21]

ISR

Biomarkers
CSF Reduction N/A Reduced [16]

Biomarker Measurement Protocol (General)

Sample Collection: Whole blood is collected from trial participants at specified time points

(e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.

Ex Vivo Stress: To measure pathway engagement, a subset of cells may be subjected to

stress ex vivo to induce a measurable ISR signal.[6]

Analysis:

Gene Expression: RNA is extracted from PBMCs, and the expression levels of ISR target

genes like CHAC1 are quantified using reverse transcription-quantitative polymerase

chain reaction (RT-qPCR).

Protein Levels: Protein lysates are prepared from PBMCs, and levels of ISR proteins like

ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[22]

Data Interpretation: Changes in biomarker levels following DNL343 treatment are compared

to baseline and to the placebo group to determine the pharmacodynamic effect.

Clinical Efficacy (HEALEY ALS Platform Trial)
Despite the promising preclinical data and robust target engagement in early trials, DNL343 did

not demonstrate a clinical benefit in a large Phase 2/3 study.
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Trial Design
Primary
Endpoint

Result
Key
Secondary
Endpoints

Result

HEALEY ALS

Platform Trial

(Regimen G)

Phase 2/3,

Randomized,

Placebo-

Controlled

Change in

ALS

Functional

Rating Scale-

Revised

(ALSFRS-R)

and Survival

at 24 weeks

Not met. No

statistical

difference vs.

placebo.

Muscle

strength,

Respiratory

function

Not met. No

statistical

difference vs.

placebo.

References:[8][9][20]
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Caption: Clinical development pathway and summary of DNL343 trial results.

Conclusion and Future Directions
DNL343 is a potent, CNS-penetrant activator of eIF2B that successfully demonstrated robust

inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its

mechanism of action is well-defined, targeting a key cellular pathway implicated in the
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pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and

well-tolerated in clinical trials.[9][20]

However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial

underscores a significant challenge in drug development: strong preclinical rationale and

confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome

prompts critical questions for the field. It may suggest that while the ISR is clearly activated in

ALS, its inhibition, at least with the approach of DNL343, is not sufficient to slow the rapid and

complex progression of the disease. It could also be that the timing of intervention, the patient

population, or the degree of ISR modulation required for a therapeutic effect are different from

what was tested.

Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament

light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the

full results.[20] The learnings from the DNL343 program will be invaluable for refining future

therapeutic strategies that target the Integrated Stress Response and other cellular pathways

in ALS and other devastating neurodegenerative diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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